molecular formula C18H25N5O4 B2680309 ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 916029-78-2

ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2680309
CAS RN: 916029-78-2
M. Wt: 375.429
InChI Key: YXNVWUGDXVFAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C18H25N5O4 and its molecular weight is 375.429. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of related compounds, including those derived from 1H-imidazole, has been extensively studied. For instance, a study by Al-badrany et al. (2019) focuses on the synthesis of novel 1,3,4-oxadiazole compounds from 1H-imidazole and their biological activity against common bacteria, highlighting the potential antimicrobial applications of these compounds Al-badrany, A. Mohammed, Y. K. Alasadi, 2019.

Antimicrobial Activities

Research by Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, demonstrating their antimicrobial activities against a range of bacteria. This study provides insights into the quantitative structure-activity relationships, indicating the potential of these compounds in developing new antimicrobial agents Sharma, S. Sharma, N. Rane, 2004.

Catalytic Applications

A study by Zang et al. (2010) explores the use of 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) as a catalyst for the synthesis of trisubstituted imidazoles, showcasing the efficiency and environmental benefits of this catalytic process Zang, Q. Su, Y. Mo, B. Cheng, S. Jun, 2010.

Antioxidant Properties

Research by Miao et al. (2012) isolated secondary metabolites from Talaromyces verruculosus and evaluated their antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents with significant activities Miao, R. Yang, D. Chen, Y. Wang, B.-F. Qin, X. Yang, L. Zhou, 2012.

Antitumor Activities

The study by Mohareb and Gamaan (2018) on the synthesis of heterocyclic compounds incorporating the benzo[d]imidazole moiety showed promising antitumor activities, indicating the potential therapeutic applications of these compounds Mohareb, M. S. Gamaan, 2018.

properties

IUPAC Name

ethyl 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-7-27-13(24)9-22-16(25)14-15(20(6)18(22)26)19-17-21(8-10(2)3)11(4)12(5)23(14)17/h10H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNVWUGDXVFAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3CC(C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16811959

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